molecular formula C7H7NO3 B073154 methyl 5-formyl-1H-pyrrole-2-carboxylate CAS No. 1197-13-3

methyl 5-formyl-1H-pyrrole-2-carboxylate

Cat. No. B073154
CAS RN: 1197-13-3
M. Wt: 153.14 g/mol
InChI Key: PRCYHYGREGWAAN-UHFFFAOYSA-N
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Patent
US07465806B2

Procedure details

Both formyl-pyrrole derivatives were prepared adopting a procedure described by C. Schmuck, Tetrahedron 2001, 57, 3063: To DMF (1.61 g) was added POCl3 (3.37 g) dropwise under Ar at 0° C. The mixture was allowed to warm to RT after which it was diluted with DCM (11 mL). A solution of 1H-pyrrole-2-carboxylic acid methyl ester (2.51 g) in DCM (11 mL) was added dropwise. The mixture was refluxed for 30 min whereupon it was cooled to 10° C. and quenched with a solution of potassium acetate (10.8 g) in water (28 mL). The phases were separated and the aqueous layer was extracted with MTBE. The combined organic phases were washed with saturated aqueous K2CO3 solution and concentrated in vacuo. The residue was purified by flash column chromatography on silica (ethyl acetate/heptane 1:5) to yield 4-formyl-1H-pyrrole-2-carboxylic acid methyl ester (589 mg) and 5-formyl-1H-pyrrole-2-carboxylic acid methyl ester (1.60 g) as solids.
Name
Quantity
1.61 g
Type
reactant
Reaction Step One
Name
Quantity
3.37 g
Type
reactant
Reaction Step One
Quantity
2.51 g
Type
reactant
Reaction Step Two
Name
Quantity
11 mL
Type
solvent
Reaction Step Two
Name
Quantity
11 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN([CH:4]=[O:5])C.O=P(Cl)(Cl)Cl.[CH3:11][O:12][C:13]([C:15]1[NH:16][CH:17]=[CH:18][CH:19]=1)=[O:14]>C(Cl)Cl>[CH:13]([C:15]1[NH:16][CH:17]=[CH:18][CH:19]=1)=[O:12].[CH3:11][O:12][C:13]([C:15]1[NH:16][CH:17]=[C:18]([CH:4]=[O:5])[CH:19]=1)=[O:14].[CH3:11][O:12][C:13]([C:15]1[NH:16][C:17]([CH:4]=[O:5])=[CH:18][CH:19]=1)=[O:14]

Inputs

Step One
Name
Quantity
1.61 g
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
3.37 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
2.51 g
Type
reactant
Smiles
COC(=O)C=1NC=CC1
Name
Quantity
11 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
11 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 30 min whereupon it
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 10° C.
CUSTOM
Type
CUSTOM
Details
quenched with a solution of potassium acetate (10.8 g) in water (28 mL)
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with MTBE
WASH
Type
WASH
Details
The combined organic phases were washed with saturated aqueous K2CO3 solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica (ethyl acetate/heptane 1:5)

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1NC=CC1
Name
Type
product
Smiles
COC(=O)C=1NC=C(C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 589 mg
Name
Type
product
Smiles
COC(=O)C=1NC(=CC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07465806B2

Procedure details

Both formyl-pyrrole derivatives were prepared adopting a procedure described by C. Schmuck, Tetrahedron 2001, 57, 3063: To DMF (1.61 g) was added POCl3 (3.37 g) dropwise under Ar at 0° C. The mixture was allowed to warm to RT after which it was diluted with DCM (11 mL). A solution of 1H-pyrrole-2-carboxylic acid methyl ester (2.51 g) in DCM (11 mL) was added dropwise. The mixture was refluxed for 30 min whereupon it was cooled to 10° C. and quenched with a solution of potassium acetate (10.8 g) in water (28 mL). The phases were separated and the aqueous layer was extracted with MTBE. The combined organic phases were washed with saturated aqueous K2CO3 solution and concentrated in vacuo. The residue was purified by flash column chromatography on silica (ethyl acetate/heptane 1:5) to yield 4-formyl-1H-pyrrole-2-carboxylic acid methyl ester (589 mg) and 5-formyl-1H-pyrrole-2-carboxylic acid methyl ester (1.60 g) as solids.
Name
Quantity
1.61 g
Type
reactant
Reaction Step One
Name
Quantity
3.37 g
Type
reactant
Reaction Step One
Quantity
2.51 g
Type
reactant
Reaction Step Two
Name
Quantity
11 mL
Type
solvent
Reaction Step Two
Name
Quantity
11 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN([CH:4]=[O:5])C.O=P(Cl)(Cl)Cl.[CH3:11][O:12][C:13]([C:15]1[NH:16][CH:17]=[CH:18][CH:19]=1)=[O:14]>C(Cl)Cl>[CH:13]([C:15]1[NH:16][CH:17]=[CH:18][CH:19]=1)=[O:12].[CH3:11][O:12][C:13]([C:15]1[NH:16][CH:17]=[C:18]([CH:4]=[O:5])[CH:19]=1)=[O:14].[CH3:11][O:12][C:13]([C:15]1[NH:16][C:17]([CH:4]=[O:5])=[CH:18][CH:19]=1)=[O:14]

Inputs

Step One
Name
Quantity
1.61 g
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
3.37 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
2.51 g
Type
reactant
Smiles
COC(=O)C=1NC=CC1
Name
Quantity
11 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
11 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 30 min whereupon it
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 10° C.
CUSTOM
Type
CUSTOM
Details
quenched with a solution of potassium acetate (10.8 g) in water (28 mL)
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with MTBE
WASH
Type
WASH
Details
The combined organic phases were washed with saturated aqueous K2CO3 solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica (ethyl acetate/heptane 1:5)

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1NC=CC1
Name
Type
product
Smiles
COC(=O)C=1NC=C(C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 589 mg
Name
Type
product
Smiles
COC(=O)C=1NC(=CC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.